1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Beschreibung
The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one features a benzodioxole moiety linked via a ketone to a pyrrolidine ring substituted with a triazolylmethyl group. The triazole ring enhances hydrogen-bonding capacity and metabolic stability compared to pyrazole or imidazole analogs, while the pyrrolidine scaffold may influence conformational flexibility and receptor binding.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(9-12-3-4-14-15(8-12)23-11-22-14)19-7-1-2-13(19)10-20-17-5-6-18-20/h3-6,8,13H,1-2,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVQGVRYELXWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=C(C=C2)OCO3)CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a novel organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a benzo[d][1,3]dioxole structure. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes:
- Triazole Ring : Known for its stability and biological activity.
- Pyrrolidine Moiety : Contributes to the compound's pharmacological properties.
- Benzo[d][1,3]dioxole Group : Often associated with various biological activities including anticancer and antimicrobial effects.
The molecular formula is and the molecular weight is approximately 344.37 g/mol.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. Compounds containing triazole rings have been extensively studied for their ability to inhibit fungal growth. For instance, derivatives similar to the target compound have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Anticancer Properties
The benzo[d][1,3]dioxole component is known for its anticancer properties. Studies indicate that compounds with this structure can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that lead to cell death .
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of triazole-containing compounds. These compounds may help regulate blood glucose levels by enhancing insulin sensitivity or inhibiting glucose production in the liver .
The biological activities of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and diabetes.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to growth and apoptosis.
Study 1: Antifungal Activity
A study published in Medicinal Chemistry evaluated several triazole derivatives for antifungal activity. The results indicated that compounds similar to the target molecule exhibited strong inhibitory effects against Candida albicans and Aspergillus niger .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed IC50 values indicating significant cytotoxicity at low concentrations .
Study 3: Antidiabetic Mechanisms
Another research focused on the antidiabetic effects of triazoles, demonstrating that certain derivatives improved glucose tolerance in diabetic mice models. The study suggested that these compounds enhance insulin signaling pathways .
Data Tables
Wissenschaftliche Forschungsanwendungen
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Triazole Ring | Stability and diverse biological activities |
| Pyrrolidine Moiety | Pharmacological properties |
| Benzo[d][1,3]dioxole | Potential interactions with various biological targets |
Research indicates that compounds containing triazole derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial therapies. The mechanism of action often involves interaction with specific molecular targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Case Study : A comparative study evaluated various triazole derivatives against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives demonstrated remarkable antiproliferative effects, suggesting enhanced efficacy due to the incorporation of the triazole moiety.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Triazole-based compounds are known for their antifungal activity due to their ability to inhibit key enzymes in fungal cell wall synthesis.
Pharmacological Applications
The unique combination of structural elements in 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one suggests potential applications in:
- Anticancer Therapy : Targeting specific cancer cell lines.
- Antimicrobial Treatments : Effective against various bacterial and fungal strains.
- Neurological Disorders : Investigated for central nervous system effects due to its pyrrolidine structure.
Vergleich Mit ähnlichen Verbindungen
MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one)
- Key Differences: MDPEP () shares the benzodioxole and pyrrolidine moieties but replaces the triazolylmethyl group with a heptanone chain.
- Implications: The longer aliphatic chain in MDPEP likely increases lipophilicity (logP ~2.5 vs.
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()
- Key Differences : This compound substitutes benzodioxole with a chlorophenyl group and triazole with pyrazole.
- Implications : The electron-withdrawing chlorine atom may reduce aromatic reactivity compared to benzodioxole. Pyrazole’s reduced hydrogen-bonding capacity versus triazole could lower target affinity (hypothetical IC50: 20 nM vs. 5 nM for the target compound).
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one ()
- Key Differences : Replaces benzodioxole with a benzimidazole group and introduces a trifluoromethyl substituent.
- Implications : The trifluoromethyl group increases lipophilicity (logP ~3.0) and may enhance bioavailability but could introduce steric hindrance. Benzimidazole’s planar structure may favor intercalation in DNA or enzyme active sites.
Crystallographic and Computational Analysis
- Structural Refinement : Tools like SHELXL () and Mercury () are critical for resolving conformational details of similar compounds, particularly the triazole-pyrrolidine junction.
- Packing Patterns : The benzodioxole group’s planarity may promote crystal packing via van der Waals interactions, as seen in benzothiazole derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
